Voriconazole Impurity 7 is identified by the Chemical Abstracts Service number 239807-04-6 and has a molecular formula of C16H14F3N5O. It falls under the category of pharmaceutical impurities, which are unintended by-products that can affect the safety and efficacy of the drug. The identification and characterization of such impurities are crucial for maintaining regulatory compliance and ensuring drug quality .
The synthesis of Voriconazole Impurity 7 can be achieved through various chemical pathways. One prominent method involves the condensation of specific precursors in the presence of reagents such as zinc and iodine in an aprotic organic solvent. The reaction typically starts with the formation of an organozinc reagent from one precursor, which then reacts with another precursor to yield the impurity .
The general reaction scheme can be summarized as follows:
This method emphasizes the importance of controlling reaction conditions to minimize the formation of undesired by-products.
Voriconazole Impurity 7 has a complex structure characterized by several functional groups, including a triazole ring and fluorinated aromatic components. Its structural representation can be described using various chemical notations:
The molecular structure is crucial for understanding its chemical behavior and interactions within biological systems.
Voriconazole Impurity 7 can undergo various chemical reactions typical for triazole derivatives and fluorinated compounds. Key reactions include:
These reactions are significant for understanding how Voriconazole Impurity 7 behaves under different environmental conditions, which is essential for stability testing .
Voriconazole Impurity 7 exhibits several notable physical and chemical properties:
These properties are essential for handling, storage, and formulation in pharmaceutical applications .
Voriconazole Impurity 7 serves as an important reference standard in analytical chemistry for quality control purposes in pharmaceutical manufacturing. Its characterization helps in:
Impurity profiling is a critical quality determinant for antifungal agents like voriconazole, a triazole derivative used against invasive fungal infections. Process-related impurities such as Voriconazole Impurity 7 (CAS 239807-04-6) arise during synthesis or storage and may compromise drug efficacy and safety. Their identification and control ensure the therapeutic reliability of voriconazole, which features complex stereochemistry and multiple reactive sites prone to degradation. Rigorous impurity profiling mitigates risks of pharmacological interference or toxicological consequences, aligning with quality-by-design (QbD) principles in modern drug development [4] [9].
Voriconazole impurities are categorized as:
The International Council for Harmonisation (ICH) M7 guideline mandates strict control of mutagenic impurities to limit carcinogenic risk. Impurities exceeding the identification threshold (0.10%) require structural characterization and toxicological assessment. For non-mutagenic impurities like Impurity 7 (classified ICH M7 Class 5), higher limits (up to 1.0%) may be permissible, contingent on rigorous analytical validation [2] [4] [5].
CAS No.: 28008-55-1
CAS No.: 147732-57-8
CAS No.:
CAS No.: 87692-41-9
CAS No.: 84393-31-7
CAS No.: 21416-14-8